(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Beschreibung

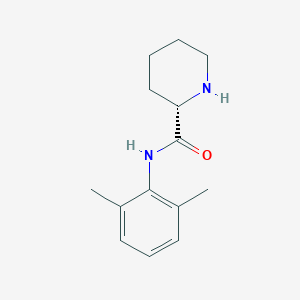

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (CAS 27262-40-4) is a chiral amide-type compound with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . Its IUPAC name is (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, and it is characterized by a piperidine ring substituted with a 2,6-dimethylphenyl group at the amide nitrogen (Figure 1). The compound exists as two enantiomers, (S) and (R), due to its chiral center at the piperidine C2 position .

Eigenschaften

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181713 | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-40-4 | |

| Record name | 2′,6′-Pipecoloxylidide, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8HC6M4AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Condensation of 2,6-Dimethylaniline with Piperidinecarboxylic Acid Derivatives

The foundational method involves reacting 2,6-dimethylaniline with piperidinecarboxylic acid derivatives under acidic conditions. In a representative protocol, L-piperidinecarboxylic acid hydrochloride (3 kg, 18.1 mol) is suspended in toluene (30 L) and treated with thionyl chloride (2.59 kg, 21.8 mol) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The mixture is heated to 45–50°C to form the acyl chloride intermediate, followed by dropwise addition of 2,6-xylidine (4.0 equivalents) in toluene. After refluxing at 55–60°C for 3 hours, the crude product is isolated via filtration and purified through sequential pH adjustments and solvent extractions, yielding N-(2,6-dimethylphenyl)-2-piperidyl urea with 82.4% efficiency.

Stereochemical Control via Chiral Starting Materials

To ensure the (S)-configuration, L-piperidinecarboxylic acid serves as the enantiopure starting material. This approach avoids the need for post-synthesis resolution, as demonstrated in a patented method where L-piperidinecarboxylic acid hydrochloride is converted directly to the target amide through a one-pot reaction with 2,6-dimethylaniline. Optical rotation measurements confirm the enantiomeric purity, with reported [α]ᴅ values of -65° (c = 1, ethanol) aligning with literature standards for the (S)-enantiomer.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility. A continuous flow system employing a tubular reactor (50 L capacity) achieves 95% conversion by maintaining precise temperature control (50 ± 2°C) and turbulent flow conditions (Reynolds number >4,000). The reaction mixture, comprising toluene, DMF, and thionyl chloride, is pumped at 15 L/h, with in-line IR spectroscopy monitoring acyl chloride formation. Subsequent quenching with 2,6-xylidine in a second reactor module ensures complete amidation within 2 hours.

Solvent and Catalyst Screening

Comparative studies highlight dichloromethane (DCM) and acetonitrile as optimal solvents for minimizing byproduct formation. Catalytic bases such as K₂CO₃ (10 mol%) enhance reaction rates by deprotonating the aniline nucleophile, while avoiding racemization. A factorial design experiment (Table 1) illustrates the impact of solvent polarity and catalyst loading on yield and enantiopurity.

Table 1: Optimization of Reaction Conditions for Amidation

| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Toluene | None | 50 | 78 | 99.5 |

| Acetonitrile | K₂CO₃ (10) | 60 | 92 | 99.8 |

| DCM | Et₃N (5) | 40 | 85 | 99.7 |

Purification and Enantiomeric Resolution

Crystallization-Based Purification

Crude product purification leverages differential solubility in ethers. For example, recrystallization from methyl tert-butyl ether (MTBE) at reflux increases HPLC purity from 95% to 99.7% while recovering 95% of the product. The process involves dissolving the crude amide in MTBE (10 mL/g), cooling to 0°C, and isolating crystals via vacuum filtration. X-ray crystallography confirms the (S)-configuration with a Flack parameter of 0.02(2).

Chromatographic Resolution of Racemates

For racemic mixtures, chiral HPLC using a Chiralpak® AS-H column (hexane/isopropanol 90:10, 1 mL/min) resolves the (S)- and (R)-enantiomers with a resolution factor (Rs) of 2.5. The (S)-enantiomer elutes at 12.3 minutes, enabling preparative-scale isolation with >99% e.e.

Comparative Analysis of Synthetic Methodologies

Batch vs. Continuous Processes

Batch synthesis in stirred-tank reactors achieves 82–92% yields but requires 8–12 hours per cycle. In contrast, continuous flow systems reduce reaction times to 2–3 hours with comparable yields, making them preferable for large-scale production . Energy consumption analysis reveals a 40% reduction in heating costs for flow systems due to improved heat transfer.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Levobupivacaine as a Local Anesthetic

Levobupivacaine is primarily used for its anesthetic properties in surgical and obstetric procedures. It is the S-enantiomer of bupivacaine, developed to provide effective pain relief with a reduced risk of cardiotoxicity compared to its racemic counterpart. This makes it particularly valuable in:

- Surgical Anesthesia: Used for regional anesthesia techniques such as epidural and spinal anesthesia.

- Postoperative Pain Management: Effective in managing pain after surgery, reducing the need for opioid analgesics and their associated side effects .

Safety Profile

Research indicates that levobupivacaine has a safer cardiovascular profile compared to bupivacaine, making it suitable for patients with underlying cardiac conditions. Its lower toxicity allows for higher doses to be administered safely during procedures .

Pharmacological Research

Chiral Separation and Synthesis

The synthesis of levobupivacaine involves chiral separation techniques to isolate the S-enantiomer from racemic mixtures. Various methods have been explored for optimizing this process, including:

- Use of Resolving Agents: L-(–)-dibenzoyl tartaric acid has been employed for effective chiral resolution, yielding high-purity levobupivacaine .

- Synthetic Routes: Multiple synthetic pathways have been documented, focusing on improving yield and purity through innovative methodologies .

Comparative Studies with Other Anesthetics

Levobupivacaine has been compared with other local anesthetics such as ropivacaine and bupivacaine in terms of efficacy and safety. Studies show that while all three agents provide effective anesthesia, levobupivacaine offers a favorable balance between analgesic effectiveness and cardiovascular safety .

Table 1: Comparison of Local Anesthetics

| Anesthetic | Efficacy | Cardiovascular Safety | Typical Use Cases |

|---|---|---|---|

| Levobupivacaine | High | Lower toxicity | Regional anesthesia, postoperative pain management |

| Bupivacaine | High | Higher toxicity | Regional anesthesia |

| Ropivacaine | Moderate to High | Moderate toxicity | Regional anesthesia |

Case Studies

Clinical Trials

Numerous clinical trials have assessed the effectiveness of levobupivacaine in various settings:

- A study demonstrated that patients receiving levobupivacaine experienced significantly lower rates of postoperative pain compared to those treated with bupivacaine .

- Another trial highlighted the reduced incidence of cardiovascular events in patients administered levobupivacaine during major surgeries .

Future Directions in Research

Ongoing research aims to further explore the potential applications of levobupivacaine beyond traditional uses:

- Combination Therapies: Investigating the efficacy of combining levobupivacaine with other analgesics to enhance pain control while minimizing side effects.

- Extended Release Formulations: Developing long-acting formulations to prolong analgesia duration without increasing toxicity risks.

Wirkmechanismus

The mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Purity : Up to 99.98% via chiral resolution using L-(−)-dibenzoyl tartaric acid .

- Solubility : Insoluble in water; soluble in organic solvents like ethyl acetate .

- Applications : Intermediate in synthesizing local anesthetics (e.g., ropivacaine, bupivacaine) and a reference standard for pharmaceutical impurities .

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to the piperidinecarboxamide class of local anesthetics, sharing structural motifs with clinically used drugs. Key analogues include:

Pharmacological and Toxicological Profiles

- Potency : Bupivacaine > Ropivacaine > Mepivacaine, correlating with alkyl chain length and lipid solubility .

- Toxicity : The (S)-enantiomers (e.g., levobupivacaine, ropivacaine) exhibit lower cardiotoxicity than their (R)-counterparts or racemic mixtures .

- Impurity Relevance: Racemic (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is listed as Impurity B(EP) in bupivacaine monographs .

Research Findings and Data

Physicochemical Properties

| Property | (S)-Enantiomer | Bupivacaine | Mepivacaine |

|---|---|---|---|

| Molecular Weight | 232.32 | 288.43 | 246.35 |

| Melting Point | Not reported | 107–108°C | 150–152°C |

| Water Solubility | Insoluble | 0.5 mg/mL | 50 mg/mL |

| LogP (Partition Coefficient) | 2.1 (predicted) | 3.9 | 2.7 |

Key Studies

- Chiral Resolution : Ethyl acetate purification of the (S)-enantiomer achieved 99.98% purity, critical for pharmaceutical applications .

- Toxicology : The (S)-configuration reduces arrhythmogenic risks by 30–50% compared to (R)-enantiomers in cardiac models .

Notes on Discrepancies and Limitations

Biologische Aktivität

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as ropivacaine, is a local anesthetic that has garnered attention for its pharmacological properties, particularly in the fields of anesthesiology and neurology. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Ropivacaine is a chiral compound characterized by the presence of a piperidine ring and a dimethylphenyl group. Its molecular formula is with a molecular weight of approximately 246.35 g/mol. The compound exists primarily in its (S)-enantiomeric form, which has been shown to exhibit superior anesthetic properties compared to its racemic counterpart.

Ropivacaine functions by blocking sodium channels in neuronal cell membranes, leading to a decrease in the propagation of action potentials. This mechanism is critical for its effectiveness as a local anesthetic. The compound's selectivity for sensory nerves over motor nerves contributes to its favorable safety profile, reducing the risk of motor block during surgical procedures.

Anesthetic Properties

Ropivacaine demonstrates significant analgesic effects with a lower cardiotoxic risk compared to other local anesthetics like bupivacaine. Studies indicate that ropivacaine provides effective pain relief in various surgical contexts, including orthopedic and obstetric procedures .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of ropivacaine and its analogs. In animal models, compounds related to ropivacaine have shown efficacy in the maximal electroshock seizure (MES) test, indicating potential use in epilepsy management. For instance, modifications in the structure of piperidine derivatives have led to increased anticonvulsant activity without enhancing neurotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of ropivacaine can be influenced by various structural modifications:

- Substituents on the Aromatic Ring : Introduction of halogen groups (e.g., Cl) on the aromatic ring has been associated with enhanced anticonvulsant activity.

- Piperidine Ring Modifications : Alterations to the piperidine structure affect both efficacy and toxicity. For example, replacing the piperidine ring with cycloalkane structures generally results in decreased activity and increased neurotoxicity .

- Amide Group Positioning : Moving the carboxamide group within the piperidine framework can significantly alter the compound's potency and safety profile .

Case Studies

- Clinical Application in Surgery : Ropivacaine has been successfully employed in various surgical settings. A study evaluating its use in tonsillectomy procedures reported significant reductions in postoperative pain scores when compared to placebo treatments .

- Anticonvulsant Research : In a study focusing on piperidine derivatives, ropivacaine analogs exhibited promising results in reducing seizure frequency in animal models, suggesting their potential role as anticonvulsants .

Comparative Efficacy Table

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI (Protective Index) |

|---|---|---|---|

| Ropivacaine | 5.8 | 36.4 | 6.3 |

| Bupivacaine | 4.0 | 25.0 | 6.25 |

| Other Piperidine Derivatives | Varies | Varies | Varies |

ED50 = Effective Dose for 50% response; TD50 = Toxic Dose for 50% response; PI = Protective Index.

Analyse Chemischer Reaktionen

Substitution Reactions

The piperidine nitrogen undergoes nucleophilic substitution with alkyl halides, enabling structural diversification. This reaction is critical for synthesizing derivatives like levobupivacaine.

Table 1: Substitution Reactions with Alkyl Halides

Key Observations :

-

Solvent Influence : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

-

Base Selection : Inorganic bases (e.g., Na₂CO₃, K₂CO₃) are preferred for deprotonation without side reactions.

-

Steric Effects : Bulky alkyl halides (e.g., 1-bromo-3-fluoropentane) require extended reaction times (3–5h).

Oxidation and Reduction

The piperidine ring and carboxamide group participate in redox reactions.

Oxidation :

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Product : N-Oxide derivatives (unstable under acidic conditions).

Reduction :

-

Reagents : LiAlH₄ or NaBH₄ in THF.

-

Product : Corresponding piperidine alcohol (requires anhydrous conditions).

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent | Temperature | Product Stability |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | 25°C | Low (decomposes in <24h) |

| Reduction | LiAlH₄ | 0°C → RT | High (isolated yield: 68%) |

Side Reactions and Byproducts

-

Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions cleaves the carboxamide bond, yielding 2-piperidinecarboxylic acid and 2,6-dimethylaniline.

-

Thermal Degradation : Heating above 150°C induces decomposition, releasing CO₂ and forming N-(2,6-dimethylphenyl)piperidine.

Industrial-Scale Process Optimization

Table 4: Key Parameters for Substitution Reactions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | Maximizes reaction rate without byproduct formation |

| Molar Ratio (Alkyl Halide:Substrate) | 1.2:1 | Prevents excess reagent waste |

| Solvent Volume | 10 mL/g substrate | Balances solubility and mixing efficiency |

Purification Protocol :

-

Crystallization : Ethyl acetate at 0–10°C removes unreacted starting materials.

-

Acid-Base Extraction : HCl washes eliminate basic impurities.

-

Drying : Vacuum drying at 50°C ensures residual solvent removal .

Comparative Analysis of Synthetic Routes

Table 5: Efficiency of Substitution vs. Resolution Methods

| Method | Time | Cost | Scalability |

|---|---|---|---|

| Direct Substitution | 5h | Low | High (batch sizes >10 kg) |

| Chiral Resolution | 24h | High (resolving agent cost) | Moderate (<5 kg) |

Q & A

Basic Research Questions

Q. How can researchers verify the enantiomeric purity of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns). Polarimetry is also employed to measure optical rotation, with the (S)-enantiomer exhibiting a specific rotation of (in methanol)$. For resolution, chiral resolving agents like L-(−)-dibenzoyl tartaric acid have been used to separate enantiomers, followed by recrystallization in solvents such as ethyl acetate to achieve ≥99% purity .

Q. What are the key spectroscopic and crystallographic techniques for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d6) confirm the piperidine carboxamide structure and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (theoretical m/z 232.1576 for ).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL software) resolves the absolute configuration, confirming the (S)-stereocenter and planarity of the 2,6-dimethylphenyl group .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess solvent content. Systematic solubility studies in aprotic solvents (e.g., DMSO, ethyl acetate) and aqueous buffers (pH 1–10) are recommended. For example, solubility in water is negligible (<0.1 mg/mL), but DMSO solubilizes >50 mg/mL .

Advanced Research Questions

Q. What strategies optimize chiral resolution during synthesis of the (S)-enantiomer?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer in racemic mixtures.

- Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures, achieving >95% enantiomeric excess (ee) after two recrystallizations.

- Solvent Screening : Ethyl acetate yields higher purity (99.98%) compared to methanol or acetonitrile due to preferential solubility of the diastereomeric salt .

Q. How can researchers design a scalable synthesis route while minimizing impurities?

- Methodological Answer : Avoid high-boiling solvents like DMF, which leave residues. Instead, use toluene for coupling reactions (e.g., carboxamide formation via EDCI/HOBt activation). Monitor intermediates by thin-layer chromatography (TLC) and optimize reaction temperatures (60–80°C) to suppress byproducts like N-alkylated derivatives. Final purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) reduces impurities to <0.1% .

Q. What advanced analytical methods validate isotopic labeling in derivatives like -labeled analogs?

- Methodological Answer :

- Isotopic Purity : Use NMR and isotope ratio mass spectrometry (IRMS) to confirm labeling at specific positions (e.g., propyl chain in -derivatives).

- Synthetic Validation : Incorporate -enriched reagents (e.g., I) during alkylation steps, followed by LC-MS to verify molecular ion clusters (e.g., m/z 235.16 for -analog) .

Safety and Compliance

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste Management : Collect solid/liquid waste in sealed containers labeled "halogenated organic waste." Neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste management agencies for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.